molecular formula C9H6O4 B3021502 4-Hydroxy-1-benzofuran-6-carboxylic acid CAS No. 7596-69-2

4-Hydroxy-1-benzofuran-6-carboxylic acid

Cat. No.: B3021502
CAS No.: 7596-69-2
M. Wt: 178.14 g/mol
InChI Key: AYXIMXFVNFTMKO-UHFFFAOYSA-N
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Description

4-Hydroxy-1-benzofuran-6-carboxylic acid is an organic compound with the molecular formula C9H6O4. It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring. This compound is known for its potential biological activities, including antimicrobial and antioxidant properties .

Mechanism of Action

Target of Action

Benzofuran derivatives have been found to exhibit a wide range of biological activities, suggesting that they interact with multiple targets .

Mode of Action

Benzofuran derivatives have been reported to exhibit antimicrobial, antioxidant, and anti-inflammatory activities . These activities suggest that the compound may interact with its targets to modulate their function, leading to changes in cellular processes.

Biochemical Pathways

Benzofuran derivatives have been associated with various biological activities, suggesting that they may affect multiple pathways .

Pharmacokinetics

It is known that the compound is a yellow crystalline solid with low solubility in water , which may affect its bioavailability.

Result of Action

Benzofuran derivatives have been associated with various biological activities, including antimicrobial, antioxidant, and anti-inflammatory activities . These activities suggest that the compound may have a range of effects at the molecular and cellular levels.

Action Environment

It is known that the compound is a yellow crystalline solid with low solubility in water , suggesting that its action and stability may be influenced by factors such as temperature and pH.

Biochemical Analysis

Biochemical Properties

4-Hydroxy-1-benzofuran-6-carboxylic acid plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. It is known to participate in hydrogen bonding, which influences its solubility and interactions with other biomolecules. The compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs. Additionally, it can bind to proteins like albumin, affecting its distribution and bioavailability in the body .

Cellular Effects

This compound impacts various cellular processes. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress responses. The compound can modulate gene expression related to antioxidant enzymes, thereby affecting cellular metabolism and protecting cells from oxidative damage. In cancer cells, this compound has shown potential in inhibiting proliferation and inducing apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, altering their activity. For instance, it inhibits certain enzymes by binding to their active sites, thereby preventing substrate interaction. This inhibition can lead to changes in metabolic pathways and gene expression. Additionally, the compound can activate transcription factors that regulate antioxidant response elements, enhancing the expression of protective genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature. Long-term studies have shown that it can maintain its biological activity for extended periods, although its efficacy may diminish over time due to gradual degradation. In vitro studies have demonstrated sustained antioxidant effects, while in vivo studies indicate potential long-term benefits in reducing oxidative stress.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound exhibits beneficial effects such as enhanced antioxidant capacity and reduced inflammation. At higher doses, it can cause adverse effects, including toxicity and organ damage. Threshold effects have been observed, where a specific dosage range maximizes therapeutic benefits without causing significant harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can affect its overall bioavailability and efficacy in biological systems .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can bind to albumin in the bloodstream, facilitating its transport to different tissues. The compound’s distribution is influenced by its solubility and ability to cross cellular membranes. Its accumulation in specific tissues can enhance its localized effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It is often found in the cytoplasm and mitochondria, where it can exert its antioxidant effects. The compound may also undergo post-translational modifications that direct it to specific organelles, enhancing its efficacy in targeted cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-benzofuran-6-carboxylic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions are often carried out under reflux conditions with appropriate catalysts and reagents.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. Large-scale production would likely involve continuous flow processes and the use of industrial reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-benzofuran-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, particularly at the 2 and 3 positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

4-Hydroxy-1-benzofuran-6-carboxylic acid has various applications in scientific research:

Comparison with Similar Compounds

4-Hydroxy-1-benzofuran-6-carboxylic acid can be compared with other benzofuran derivatives:

These compounds share the benzofuran core structure but differ in their substituents, which influence their biological activities and applications.

Properties

IUPAC Name

4-hydroxy-1-benzofuran-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O4/c10-7-3-5(9(11)12)4-8-6(7)1-2-13-8/h1-4,10H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXIMXFVNFTMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=CC(=CC(=C21)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70324982
Record name 4-Hydroxy-1-benzofuran-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70324982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7596-69-2
Record name NSC408125
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408125
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxy-1-benzofuran-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70324982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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